molecular formula C18H34O2 B10830705 (Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid

Cat. No.: B10830705
M. Wt: 287.42 g/mol
InChI Key: ZQPPMHVWECSIRJ-TWKVKCSCSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic acid, reflecting both its isotopic labeling and geometric configuration. The Z designation denotes the cis orientation of the double bond between carbons 9 and 10, a critical feature governing its physical properties and biological activity. The molecular formula is C₁₈H₃₄O₂, with five carbon atoms replaced by their ¹³C isotopes, resulting in a molecular mass increase of 5 atomic mass units compared to unlabeled oleic acid.

Key identifiers include:

  • InChIKey : ZQPPMHVWECSIRJ-TWKVKCSCSA-N
  • SMILES : CCCCCCCC/C=C$$13CH2][13CH2]CCC[13CH2][13CH2]13CO
  • CAS Registry : 82005-44-5 (for ¹³C-labeled oleic acid variants)

The compound’s isotopic purity is typically ≥98%, ensuring minimal interference from natural abundance ¹²C in analytical applications. Its nomenclature adheres to IUPAC guidelines for isotopically modified compounds, with explicit numbering of labeled positions to avoid ambiguity in structural interpretation.

Structural Characteristics of ¹³C-Labeled Oleic Acid Derivatives

The strategic placement of ¹³C labels at carbons 1, 2, 3, 7, and 8 creates distinct spectroscopic signatures while preserving the molecule’s native conformation. Carbon-1 (carboxyl group) and carbon-18 (terminal methyl) remain unlabeled, maintaining compatibility with enzymatic cleavage sites in lipid metabolism studies. The ¹³C-enriched positions enable:

  • NMR spectral resolution : The chemical shift of ¹³C nuclei at labeled positions provides unambiguous assignment in complex mixtures. For example, the carbonyl carbon (C1) exhibits a characteristic shift at 182.9 ppm in 70% ethanol/30% D₂O, distinguishable from unlabeled analogs.
  • Mass spectrometry quantification : Fragmentation patterns in GC-MS analyses yield unique ion clusters due to isotopic enrichment, allowing precise quantification in lipidomic profiles.
  • Isotopic tracing fidelity : The labeled carbons reside in regions critical for β-oxidation (C1–C3) and desaturase activity (C7–C8), enabling real-time tracking of catabolic and anabolic pathways.

Comparative analysis with unlabeled oleic acid reveals identical melting points (−6°C) and solubility profiles in nonpolar solvents, confirming that isotopic substitution does not alter bulk physicochemical properties. However, vibrational modes in infrared spectra show minor shifts (Δν ≈ 5–10 cm⁻¹) due to increased atomic mass at labeled positions.

Historical Development of Isotopically Labeled Fatty Acids

The synthesis of ¹³C-labeled fatty acids emerged from mid-20th-century breakthroughs in stable isotope biochemistry. Early work by Schoenheimer and Rittenberg in the 1930s demonstrated deuterium’s utility for tracing lipid metabolism, laying the groundwork for later ¹³C applications. Key milestones include:

Decade Development Impact
1950s Commercial availability of ¹³C-enriched precursors Enabled custom synthesis of labeled lipids
1980s Solid-phase synthesis techniques Improved yield and positional specificity of labeling
2000s Ultrasonic-assisted transmethylation Streamlined incorporation of ¹³C into fatty acid methyl esters

The specific synthesis of (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic acid leverages dimethylaminopyridine (DMAP)-catalyzed condensation between ¹³C-enriched oleic anhydride and unlabeled cholesterol, achieving >90% yield after silicic acid purification. Modern variants employ dicyclohexylcarbodiimide (DCC) coupling under anhydrous conditions, minimizing isotopic dilution.

Applications have expanded from basic metabolism studies to advanced lipid-protein interaction analyses. For instance, ¹³C NMR studies with maize Z19 prolamin revealed pH-dependent binding shifts at OA C1 (Δδ = +3 ppm), elucidating electrostatic interactions at lipid-protein interfaces. Concurrently, dual ¹³C/²H labeling protocols now enable multiplexed tracking of lipid turnover in vivo, overcoming limitations of single-isotope approaches.

Properties

Molecular Formula

C18H34O2

Molecular Weight

287.42 g/mol

IUPAC Name

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i11+1,12+1,16+1,17+1,18+1

InChI Key

ZQPPMHVWECSIRJ-TWKVKCSCSA-N

Isomeric SMILES

CCCCCCCC/C=C\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Selection of ¹³C-Labeled Precursors

The incorporation of five carbon-13 atoms at positions 1, 2, 3, 7, and 8 necessitates the use of isotopically enriched starting materials. For example:

  • Position 1 (carboxyl group) : ¹³C-labeled carbon dioxide (¹³CO₂) or ¹³C-acetic acid can serve as precursors for carboxylation reactions.

  • Positions 2–3 : Labeled malonic acid derivatives enable the introduction of adjacent ¹³C atoms via alkylation or condensation reactions.

  • Positions 7–8 : ¹³C-labeled alkenes or alkyl halides are employed in cross-coupling reactions to extend the carbon chain.

Stereoselective Double Bond Formation

The Z-configuration at the 9th position is typically achieved using the Wittig reaction or Horner-Wadsworth-Emmons olefination. For instance, a ¹³C-labeled phosphonium ylide can react with a ¹³C-aldehyde to form the cis double bond.

Synthetic Protocols and Optimization

Carbodiimide-Mediated Esterification

Adapting methods from Ambeed, the acid chloride of ¹³C-labeled oleic acid is prepared using oxalyl chloride, followed by coupling with a diol:

Procedure :

  • Activation : ¹³C-labeled oleic acid (4.0 kg) is treated with oxalyl chloride (2.41 kg) in acetonitrile at 25–35°C to form the acid chloride.

  • Coupling : The acid chloride reacts with 3-(dimethylamino)-1,2-propanediol (0.83 kg) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 30°C for 21 hours.

  • Purification : The product is isolated via solvent extraction and chromatography, yielding 88.9%.

Key Data :

ParameterValueSource
Yield88.9%
Reaction Temperature25–35°C
CatalystDBU

EDC/DMAP Coupling in Chloroform

A smaller-scale synthesis uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

Procedure :

  • Activation : ¹³C-labeled oleic acid (9.48 g) is dissolved in chloroform with DMAP (0.41 g) and EDC (7.72 g).

  • Reaction : The mixture is stirred at 20–30°C for 1 hour, followed by washing and desolvation to yield 11.12 g (84%).

Key Data :

ParameterValueSource
Yield84%
SolventChloroform
CatalystEDC/DMAP

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms isotopic enrichment at positions 1, 2, 3, 7, and 8. The absence of signals at natural abundance (~1.1%) verifies labeling efficiency >99%.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular weight (287.42 g/mol) and isotopic distribution. The exact mass of 287.27265450 Da matches theoretical calculations.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace impurities from unlabeled reagents can reduce isotopic purity. Solutions include:

  • Stoichiometric Excess : Use 20–30% excess ¹³C precursors to ensure complete incorporation.

  • Chromatographic Purification : Silica gel chromatography removes unreacted starting materials.

Stereochemical Integrity

The Z-configuration is prone to isomerization under acidic or high-temperature conditions. Maintaining reactions below 40°C and neutral pH preserves stereochemistry.

Comparative Analysis of Methods

MethodYieldTemperatureCatalystsIsotopic Purity
Carbodiimide-Mediated88.9%25–35°CDBU>99%
EDC/DMAP Coupling84%20–30°CEDC/DMAP98%

Chemical Reactions Analysis

Types of Reactions

Oleic Acid-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Stearic acid.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Metabolic Studies

Oleic acid-13C is extensively used as a tracer in metabolic studies to understand fatty acid metabolism and synthesis. The incorporation of the carbon-13 isotope allows researchers to differentiate between naturally occurring oleic acid and its labeled counterpart. This capability is crucial for studying absorption, distribution, and metabolism within biological systems.

Case Study: Placental Lipid Processing

In a study involving human placental explants, oleic acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols. This finding highlights the placenta's role in lipid processing and transport to the fetus.

Cancer Research

Research has shown that oleic acid-13C plays a role in cancer cell metabolism. High-invasive oral squamous cell carcinoma cells demonstrate increased incorporation of oleic acid-13C into their lipid profiles compared to low-invasive cells. This suggests that altered lipid metabolism may contribute to cancer invasiveness .

Case Study: Lipid Metabolism in Cancer Cells

A comparative study revealed that high-invasive cancer cells utilize oleic acid more efficiently than their low-invasive counterparts, indicating potential therapeutic targets for intervention.

Antimicrobial Activity

Oleic acid has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits antibacterial activity with a minimum inhibitory concentration (MIC) of 72 µg/mL against Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes.

Agricultural Applications

In agriculture, oleic acid-13C is utilized to track cutin synthesis in developing fruits such as apples. Research indicates that the incorporation rate of oleic acid-13C was highest during early fruit development, underscoring its importance in skin formation and protection .

Industrial Applications

Oleic acid-13C is employed in developing stable isotope-labeled standards for mass spectrometry and other analytical techniques. Its unique isotopic labeling allows for precise quantification in various industrial processes.

Table 1: Summary of Applications of Oleic Acid-13C

Application AreaDescriptionKey Findings
Metabolic StudiesUsed as a tracer to study fatty acid metabolismIncorporated into phosphatidylcholines and triacylglycerols in placentas
Cancer ResearchInvestigates lipid metabolism differences in cancer cellsHigh-invasive cells show increased oleic acid incorporation
Antimicrobial ActivityExhibits antibacterial properties against pathogensMIC of 72 µg/mL against Staphylococcus aureus
Agricultural StudiesTracks cutin synthesis during fruit developmentHighest incorporation during early fruit development
Industrial StandardsDevelops stable isotope-labeled standards for analytical techniquesEnables precise quantification in mass spectrometry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oleic Acid (Unlabeled)

  • Molecular Formula : C₁₈H₃₄O₂
  • Molecular Weight : 282.4614 g/mol
  • Melting Point : 13°C
  • Double Bond : One (Z)-configured double bond at C9 .
  • Applications : A key component in dietary studies, oxidation stability assessments, and as a precursor for lipid-derived signaling molecules .

Elaidic Acid ((E)-Octadec-9-enoic Acid)

  • Molecular Formula : C₁₈H₃₄O₂
  • Molecular Weight : 282.4614 g/mol
  • Melting Point : 45°C (trans isomer)
  • Double Bond : One (E)-configured double bond at C9 .
  • Applications : Used to study the health impacts of trans fats; unlike oleic acid, elaidic acid is associated with increased cardiovascular risk .

Linoleic Acid ((9Z,12Z)-Octadeca-9,12-dienoic Acid)

  • Molecular Formula : C₁₈H₃₂O₂
  • Molecular Weight : 280.45 g/mol
  • Melting Point : -5°C
  • Double Bonds : Two (Z)-configured double bonds at C9 and C12 .
  • Applications: An essential polyunsaturated fatty acid (omega-6) involved in inflammation regulation and eicosanoid synthesis .

(Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic Acid

  • Molecular Formula : ¹³C₅C₁₃H₃₄O₂
  • Molecular Weight : ~287.48 g/mol (calculated by adding 5 × 1.0034 g/mol to unlabeled oleic acid)
  • Melting Point : Comparable to oleic acid (~13°C) .
  • Double Bond : One (Z)-configured double bond at C9, identical to unlabeled oleic acid.
  • Applications : Used as an internal standard in GC-MS and LC-MS/MS to quantify oleic acid in complex matrices (e.g., food, biological samples). It also tracks lipid oxidation pathways and metabolic flux in vivo .

Table 1: Key Properties of (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Double Bonds (Position/Configuration) Key Applications
Oleic acid C₁₈H₃₄O₂ 282.46 13 1 (C9/Z) Food science, lipid metabolism studies
Elaidic acid C₁₈H₃₄O₂ 282.46 45 1 (C9/E) Trans-fat research
Linoleic acid C₁₈H₃₂O₂ 280.45 -5 2 (C9/Z, C12/Z) Inflammation studies, essential fatty acid
(Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic acid ¹³C₅C₁₃H₃₄O₂ ~287.48 ~13 1 (C9/Z) Isotopic tracing, oxidation/metabolism studies

Role in Oxidation Studies

In dried Dictyota dichotoma algae, unlabeled (Z)-octadec-9-enoic acid increased significantly during drying, indicating lipid oxidation . The ¹³C-labeled isotopologue enables precise quantification of such oxidative processes in food storage, where free fatty acids like oleic acid serve as markers of lipase activity and rancidity .

Analytical Advantages

The mass shift caused by ¹³C labeling distinguishes the isotopologue from endogenous oleic acid in mass spectrometry, improving accuracy in quantification . This is critical in metabolic profiling, where even minor concentration changes must be detected .

Biological Activity

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid, also known as a carbon-labeled variant of oleic acid, is a long-chain unsaturated fatty acid that has garnered attention for its biological activities. This article explores its biochemical properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C18H34O2
  • Molecular Weight : 282.47 g/mol
  • IUPAC Name : (Z)-octadec-9-enoic acid
  • CAS Number : 112-80-1

Metabolism and Bioconversion

Research indicates that this compound undergoes various bioconversion pathways. Notably:

  • It can be converted into several bioactive metabolites through microbial action.
  • The major metabolic pathway involves conversion to 12,13-dihydroxy-9-octadecenoic acid (DHOA), which further transforms into trihydroxy and diepoxy derivatives that exhibit significant biological activity .

Antimicrobial Properties

Studies have demonstrated the antimicrobial potential of this compound and its derivatives. Key findings include:

  • Inhibition of Pathogenic Bacteria : Compounds derived from oleic acid have shown inhibitory effects against various pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
PathogenInhibition Observed
Escherichia coliYes
Staphylococcus aureusYes
Candida albicansYes

Anti-inflammatory Effects

Oleic acid and its derivatives have been implicated in anti-inflammatory responses:

  • They can modulate the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • The presence of hydroxyl groups in metabolites enhances their ability to reduce inflammation by inhibiting cyclooxygenase (COX) activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against foodborne pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.

Case Study 2: Anti-inflammatory Properties

In a controlled trial using rat cardiac muscle tissue, administration of hydroxylated derivatives derived from oleic acid resulted in decreased muscular tension and inflammatory markers compared to control groups .

Q & A

Q. How should (Z)-(1,2,3,7,8-<sup>13</sup>C5)octadec-9-enoic acid be handled and stored to ensure stability in laboratory settings?

Methodological Answer:

  • Handling: Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a well-ventilated fume hood, as lipid analogs may release irritants upon decomposition .
  • Storage: Keep the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation. Verify purity (>99%) via HPLC before use, as impurities can accelerate degradation .
  • Stability Monitoring: Conduct periodic NMR or GC-MS analyses to detect isotopic scrambling or degradation products. For long-term studies, aliquot the compound to minimize freeze-thaw cycles .

Q. What analytical techniques are recommended for verifying the isotopic enrichment and structural integrity of this <sup>13</sup>C-labeled fatty acid?

Methodological Answer:

  • Isotopic Purity: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the mass shift (+5 Da) and isotopic distribution. Cross-validate with <sup>13</sup>C-NMR to ensure labeled carbons are at positions 1, 2, 3, 7, and 8 .
  • Structural Confirmation: Employ 2D-NMR (e.g., COSY, HSQC) to verify the Z-configuration at C9 and absence of positional isomerism. Compare retention times with unlabeled standards via reverse-phase HPLC .

Q. How can researchers mitigate risks of isotopic dilution or contamination during metabolic tracing experiments?

Methodological Answer:

  • Cell Culture: Pre-equilibrate media with unlabeled fatty acids for 24 hours before introducing the <sup>13</sup>C-labeled compound to minimize background interference .
  • Quenching: Rapidly freeze samples in liquid nitrogen to halt enzymatic activity. Use lipid-specific extraction protocols (e.g., Folch method) with isotopically inert solvents (e.g., chloroform-d3) .
  • Data Normalization: Include internal standards (e.g., d31-palmitic acid) to correct for extraction efficiency and MS ionization variability .

Advanced Research Questions

Q. What experimental designs are optimal for tracking the incorporation of (Z)-(1,2,3,7,8-<sup>13</sup>C5)octadec-9-enoic acid into complex lipid pools?

Methodological Answer:

  • Pulse-Chase Studies: Administer the labeled compound for a defined period ("pulse"), followed by unlabeled media ("chase"). Use LC-MS/MS to quantify <sup>13</sup>C enrichment in phospholipids, triacylglycerols, and lipid droplets over time .
  • Compartmental Modeling: Apply kinetic models (e.g., SAAM II software) to estimate turnover rates in subcellular pools. Validate with isotopic steady-state data from prolonged labeling (≥72 hours) .

Q. How should researchers address contradictions in fluxomic data arising from isotopic interference or metabolic crosstalk?

Methodological Answer:

  • Interference Mitigation: Use high-resolution mass spectrometers (e.g., Orbitrap) to resolve <sup>13</sup>C5 signals from natural <sup>13</sup>C abundance in adjacent metabolites. Apply correction algorithms (e.g., IsoCor) to account for natural isotope abundance .
  • Crosstalk Analysis: Perform parallel experiments with uniformly labeled (<sup>13</sup>C18</sup>) oleic acid to distinguish pathway-specific flux from isotopic recycling in β-oxidation or elongation pathways .

Q. What strategies are effective for synthesizing and purifying (Z)-(1,2,3,7,8-<sup>13</sup>C5)octadec-9-enoic acid with minimal isotopic loss?

Methodological Answer:

  • Synthesis: Start with <sup>13</sup>C-labeled precursors (e.g., 1,2,3-<sup>13</sup>C3-malonyl-CoA) and employ enzymatic elongation (e.g., fatty acid synthase) to preserve stereochemistry. For chemical synthesis, use Wittig olefination with <sup>13</sup>C-labeled aldehydes to install the Z-configured double bond .
  • Purification: Perform silver-ion chromatography to separate Z/E isomers. Validate purity via GC-FID and isotopic integrity via IRMS (isotope ratio mass spectrometry) .

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